molecular formula C9H9NO3S B14867499 5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid

5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B14867499
M. Wt: 211.24 g/mol
InChI Key: CVICKJMGOWUMJV-UHFFFAOYSA-N
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Description

5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring substituted with a thiophene group and a carboxylic acid group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid typically involves the reaction of thiophene derivatives with pyrrolidine-2,5-dione. One common method includes the condensation of thiophene-3-carboxylic acid with pyrrolidine-2,5-dione under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free conditions or the use of green solvents can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a thiophene ring and a pyrrolidine ring in its structure. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in simpler compounds .

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

5-oxo-1-thiophen-3-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H9NO3S/c11-8-2-1-7(9(12)13)10(8)6-3-4-14-5-6/h3-5,7H,1-2H2,(H,12,13)

InChI Key

CVICKJMGOWUMJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C2=CSC=C2

Origin of Product

United States

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